molecular formula C26H23ClFN3O2 B2532005 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one CAS No. 915189-19-4

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B2532005
CAS No.: 915189-19-4
M. Wt: 463.94
InChI Key: XMCGKEUGZMEAMF-UHFFFAOYSA-N
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Description

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: This step involves the nucleophilic substitution reaction between 4-chlorophenol and an appropriate ethyl halide.

    Formation of the Pyrrolidinone Ring: This can be synthesized through the reaction of an appropriate amine with a γ-lactone or through cyclization reactions involving amides and α-halo ketones.

    Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under basic conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzodiazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, basic conditions, solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
  • 4-{1-[2-(4-bromophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
  • 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)ethyl]pyrrolidin-2-one

Uniqueness

The uniqueness of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O2/c27-20-7-11-22(12-8-20)33-14-13-31-24-4-2-1-3-23(24)29-26(31)19-15-25(32)30(17-19)16-18-5-9-21(28)10-6-18/h1-12,19H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCGKEUGZMEAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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